1-(2-iodophenyl)-2,5-dimethyl-1H-pyrrole
Description
1-(2-Iodophenyl)-2,5-dimethyl-1H-pyrrole is a substituted pyrrole derivative characterized by a 2-iodophenyl group at the 1-position and methyl groups at the 2- and 5-positions of the pyrrole ring. Pyrroles are nitrogen-containing heterocycles with significant applications in pharmaceuticals, agrochemicals, and materials science. The iodine substituent in this compound introduces unique electronic and steric properties, making it valuable for cross-coupling reactions and as a building block in medicinal chemistry .
Properties
CAS No. |
60176-18-3 |
|---|---|
Molecular Formula |
C12H12IN |
Molecular Weight |
297.13g/mol |
IUPAC Name |
1-(2-iodophenyl)-2,5-dimethylpyrrole |
InChI |
InChI=1S/C12H12IN/c1-9-7-8-10(2)14(9)12-6-4-3-5-11(12)13/h3-8H,1-2H3 |
InChI Key |
VGSGBRXMFIBWSI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=CC=CC=C2I)C |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC=C2I)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
(a) 1-(3-Iodophenyl)-2,5-dimethyl-1H-pyrrole
- CAS : 217314-37-9
- Properties: Similar molecular weight (297.14 g/mol) but distinct reactivity due to iodine’s meta-position. Limited data on melting point or solubility, but commercial availability suggests utility in organoiodine chemistry .
(b) 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole
- CAS : 288608-09-3
- Properties: Melting point = 82–84°C; soluble in ethanol or DMF. Used as an intermediate in organic synthesis .
Comparison :
| Property | 2-Iodophenyl Isomer | 4-Iodophenyl Isomer |
|---|---|---|
| Iodine Position | Ortho | Para |
| Melting Point | Not reported | 82–84°C |
| Reactivity | Steric hindrance | Enhanced resonance |
The ortho-iodo isomer may exhibit steric constraints in reactions, while the para isomer benefits from electronic conjugation .
Halogen-Substituted Analogs
(a) 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole
- CAS : 32570-14-2
- Properties : Lower molecular weight (221.70 g/mol) compared to iodo analogs. Classified as an irritant under GHS guidelines .
(b) 1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole
Comparison :
Electronically Modified Analogs
(a) 1-(p-Anisyl)-2,5-dimethyl-1H-pyrrole
- Structure : Contains a methoxy group at the para position.
- Applications : Catalyst in Michael additions due to electron-donating effects .
(b) 1-(4-Nitrophenyl)-2,5-dimethyl-1H-pyrrole
- CAS: Not explicitly listed, but analogs like 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole are synthesized via Paal-Knorr reactions .
- Properties : Nitro group enhances electrophilicity, useful in redox-active materials.
Physicochemical and Functional Comparisons
| Compound | Melting Point (°C) | Solubility | Key Functional Groups |
|---|---|---|---|
| This compound | Not reported | Organic solvents | Iodine (ortho) |
| 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole | 82–84 | Ethanol, DMF | Iodine (para) |
| 1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole | Not reported | Not reported | Chlorine (meta) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
